molecular formula C5H10ClN3O2 B3000398 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride CAS No. 2580188-76-5

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Cat. No.: B3000398
CAS No.: 2580188-76-5
M. Wt: 179.6
InChI Key: HVXNIXYIRAAQGB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield oxadiazole derivatives with additional functional groups, while reduction may yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride include other oxadiazole derivatives such as:

Uniqueness

What sets this compound apart from other oxadiazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methoxy group at the 5-position enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-9-5-7-4(2-3-6)8-10-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNIXYIRAAQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NO1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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